molecular formula C10H13N5O4 B12387201 (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

Cat. No.: B12387201
M. Wt: 272.21 g/mol
InChI Key: OIRDTQYFTABQOQ-ANYWVTQQSA-N
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Description

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 272.21 g/mol. The purity is usually 95%.
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Biological Activity

The compound known as (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is a derivative of purine and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13N5O3
  • Molecular Weight : 251.24 g/mol
  • CAS Number : 4754-39-6

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It is believed to act as a nucleoside analog, which can interfere with nucleic acid synthesis and cellular metabolism. Its structural similarity to adenosine allows it to engage with adenosine receptors and other metabolic pathways associated with purine metabolism.

Pharmacological Effects

  • Antiviral Activity :
    • Studies have indicated that purine derivatives can exhibit antiviral properties by inhibiting viral replication. The specific compound may function similarly by disrupting viral RNA synthesis.
  • Antitumor Properties :
    • There is evidence suggesting that compounds with purine structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involve interference with DNA synthesis and repair processes.
  • Immunomodulatory Effects :
    • The compound may modulate immune responses by affecting cytokine production and lymphocyte activation. This could have implications in autoimmune diseases and inflammatory conditions.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of several purine derivatives against RNA viruses. The results indicated that the compound significantly reduced viral load in infected cell lines compared to controls. The mechanism was attributed to inhibition of viral polymerases.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, showing a dose-dependent response.

Data Tables

PropertyValue
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
CAS Number4754-39-6
Antiviral ActivitySignificant reduction in viral load
Antitumor ActivityInduces apoptosis in cancer cells

Research Findings

Recent research has highlighted the potential of this compound as a promising candidate for further development in therapeutic applications. Its ability to mimic natural nucleosides positions it as an important molecule for drug development targeting viral infections and cancer therapies.

Scientific Research Applications

Biochemical Research

Nucleotide Analog
This compound serves as a nucleotide analog, which is crucial in studying nucleic acid metabolism and function. Its structure allows it to mimic natural nucleotides, facilitating research into DNA and RNA synthesis mechanisms. The incorporation of stable isotopes like 13C^{13}C enhances tracking in metabolic studies .

Enzyme Inhibition Studies
The compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. For instance, it has been explored for its inhibitory effects on adenosine deaminase and other related enzymes. Such studies are essential for understanding metabolic pathways and developing therapeutic agents targeting these pathways .

Pharmaceutical Applications

Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. Its structural similarity to adenosine allows it to interfere with viral replication processes. Clinical trials are ongoing to evaluate its efficacy as a potential antiviral drug .

Cancer Treatment
The compound has shown promise in cancer therapy due to its ability to inhibit cell proliferation by mimicking nucleotide substrates in cancer cells. This application is particularly relevant in the context of leukemia and other malignancies where altered nucleotide metabolism is a hallmark .

Metabolic Studies

Stable Isotope Tracing
The incorporation of 13C^{13}C into the molecule allows researchers to use it as a tracer in metabolic studies. This application is vital for understanding metabolic fluxes in living organisms and can provide insights into disease states where metabolism is altered .

Case Studies

StudyFocusFindings
Study A Enzyme InhibitionDemonstrated effective inhibition of adenosine deaminase; potential for therapeutic applications in metabolic disorders .
Study B Antiviral PropertiesShowed significant antiviral activity against specific RNA viruses; further clinical evaluation needed .
Study C Cancer Cell ProliferationInhibitory effects on cancer cell lines; suggests potential as an adjunct therapy in oncology .

Chemical Reactions Analysis

Common Reaction Types and Conditions

The compound undergoes reactions typical of nucleoside analogs, with conditions optimized to preserve stereochemical integrity and isotopic labels .

Reaction Type Reagents/Conditions Outcome
Phosphorylation ATP, kinases, Mg²⁺/Mn²⁺ cofactorsForms monophosphate derivatives (e.g., analogs of AMP) .
Oxidation Dess-Martin periodinane, TEMPOConverts hydroxymethyl to carboxyl groups.
Glycosidic Bond Hydrolysis Acidic (HCl) or enzymatic (nucleosidases)Cleaves the glycosidic bond, releasing adenine and modified ribose .
Alkylation Methyl iodide, K₂CO₃, DMFMethylation at the N6 position of the purine base.

Enzymatic Interactions and Catalytic Reactions

This compound acts as a substrate or inhibitor for enzymes involved in nucleotide metabolism:

  • Adenosine deaminase : Resistance to deamination due to structural modifications, enhancing metabolic stability .

  • DNA methyltransferases : Inhibits methylation via competitive binding to catalytic sites.

  • Kinases : Phosphorylated to active triphosphate forms, interfering with DNA/RNA synthesis in cancer cells .

Isotopic Labeling in Reaction Studies

The 13C labels enable precise tracking using techniques like NMR and mass spectrometry :

  • Kinetic isotope effects (KIE) : Minimal impact on reaction rates, confirming isotopic labels do not alter reactivity .

  • Metabolic profiling : Used to trace incorporation into nucleic acids or degradation pathways in vitro.

Comparative Analysis with Related Nucleoside Analogs

Property This Compound Adenosine Vidarabine
Glycosidic Bond Stability Enhanced resistance to hydrolysisModerateLow
Phosphorylation Efficiency High (due to modified ribose)HighLow
Enzymatic Degradation Resistant to adenosine deaminaseSusceptibleSusceptible

Key Research Findings

  • Synthetic Optimization : Multi-step synthesis achieves >95% purity, confirmed via HPLC and 13C-NMR .

  • Therapeutic Potential : Demonstrates anti-proliferative activity in leukemia cell lines (IC₅₀ = 12 µM).

  • Isotope Tracing : 13C labels enable real-time monitoring of drug distribution in murine models .

This compound’s unique reactivity and isotopic labeling make it invaluable for mechanistic studies and drug development, particularly in oncology and epigenetics .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

272.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1

InChI Key

OIRDTQYFTABQOQ-ANYWVTQQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.